2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide
Description
This compound (CAS: 1052561-78-0) is a heterocyclic acetamide derivative with a molecular formula of C₁₈H₁₂ClF₂N₅O₃ and a molecular weight of 419.8 g/mol . Its structure features a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 4-chlorophenyl group at position 5 and a 2,5-difluorophenylacetamide moiety at position 1 (Figure 1). The SMILES notation (O=C(CN1N=NC2C(=O)N(c3ccc(Cl)cc3)C(=O)C21)Nc1cc(F)ccc1F) highlights the presence of two fluorine atoms on the phenyl ring and a chlorophenyl group linked to the triazole-dione system .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N5O3/c19-9-1-4-11(5-2-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-13-7-10(20)3-6-12(13)21/h1-7,15-16H,8H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOLZPHIRDYQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=CC(=C4)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its fused pyrrolo-triazole core and halogenated substituents. Key analogues include:
Key Observations :
- Halogenation: The 4-chlorophenyl group in the target compound may improve lipophilicity and target binding compared to non-halogenated analogues (e.g., methoxyphenyl in ). Dichlorophenyl substituents (as in ) further enhance receptor affinity but may reduce solubility.
- Core Heterocycles : The pyrrolo-triazole-dione system offers rigidity and hydrogen-bonding capacity, contrasting with the pyridone-tetrazole hybrid in , which prioritizes solubility over target specificity.
Spectroscopic and Crystallographic Comparisons
NMR data for structurally related compounds (e.g., rapamycin analogues in ) reveal that substituent-induced chemical shift changes (e.g., δ 7.2–8.1 ppm for aromatic protons) correlate with electronic environments. For example, fluorinated aromatic protons in the target compound would likely exhibit downfield shifts compared to chlorophenyl or methoxyphenyl analogues . Crystallographic refinement using SHELXL (employed in small-molecule studies ) could resolve conformational differences between the target compound and its analogues, particularly in the orientation of the triazole-dione ring.
Biological Activity
The compound 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide (CAS Number: 1052561-78-0) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 419.8 g/mol. The compound features a pyrrolo[3,4-d][1,2,3]triazole core structure which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂ClF₂N₅O₃ |
| Molecular Weight | 419.8 g/mol |
| CAS Number | 1052561-78-0 |
Anticancer Activity
Research has indicated that compounds containing the pyrrolo[3,4-d][1,2,3]triazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle regulators such as cyclins and CDKs.
- Case Study : In a study published by the University of Groningen, derivatives of pyrrolo[3,4-d][1,2,3]triazoles demonstrated cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Preliminary tests indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
- Research Findings : A study found that derivatives related to this compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide can be influenced by various substituents on its structure:
- Chlorophenyl Group : The presence of the 4-chlorophenyl group is associated with enhanced lipophilicity and potential interaction with cellular membranes.
- Difluorophenyl Group : The difluoro substitution may increase metabolic stability and alter binding affinity to biological targets.
Q & A
Q. What are the standard synthetic routes for this compound, and how can researchers optimize yields?
The synthesis involves three key steps: (1) cyclization to form the pyrrolo-triazole core using hydrazine derivatives and α,β-unsaturated carbonyl compounds, (2) nucleophilic aromatic substitution to introduce halophenyl groups, and (3) acylation with acetic anhydride or acetyl chloride. Optimization includes using catalysts (e.g., acidic catalysts in methanol) and controlling reaction conditions (e.g., reflux temperature, solvent polarity). Purification via recrystallization or chromatography is critical for high purity .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : For structural elucidation of the pyrrolo-triazole core and substituents.
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- HPLC : To assess purity (>95% recommended for biological assays).
- X-ray Crystallography : Resolve stereochemistry of the fused pyrrolo-triazole system .
Q. What preliminary biological assays are recommended to evaluate its activity?
Start with enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (e.g., MTT assays against cancer lines). The 4-chlorophenyl and difluorophenyl groups may enhance lipophilicity, improving membrane permeability. Compare results with structurally similar analogs (e.g., bromophenyl or methoxyphenyl derivatives) to establish baseline activity .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scalable synthesis?
Use Design of Experiments (DOE) to test variables:
- Solvent polarity : DMF or acetonitrile improves solubility of intermediates.
- Temperature : Cyclization proceeds optimally at 80–100°C.
- Catalyst loading : 5–10 mol% acidic catalysts (e.g., p-TsOH) enhance acylation efficiency. Statistical tools (e.g., ANOVA) can identify critical factors affecting yield and purity .
Q. What strategies resolve contradictions in biological activity data across analogs?
Contradictions often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) may increase target binding but reduce solubility.
- Steric hindrance from ortho-substituents can alter conformation. Apply multivariate regression models to correlate structural features (e.g., Hammett constants, logP) with activity. Validate with isosteric replacements (e.g., -CF3 for -Cl) .
Q. How to investigate the mechanism of action at the molecular level?
- Molecular Docking : Model interactions with target proteins (e.g., RIPK1 or PARP).
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
Q. What approaches are used in structure-activity relationship (SAR) studies?
- Systematic substitution : Replace 4-chlorophenyl with -Br, -OCH3, or -CF3 to assess electronic effects.
- In vitro assays : Test analogs against panels of enzymes/cell lines.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) .
Methodological Challenges & Solutions
Q. How to address poor solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .
Q. What advanced techniques validate stability under physiological conditions?
- Forced Degradation Studies : Expose to pH 1–13, UV light, and elevated temperatures.
- LC-MS/MS : Monitor degradation products over time .
Q. How to design in vivo studies considering pharmacokinetic limitations?
- ADME Profiling : Measure plasma half-life (t1/2) and bioavailability via LC-MS.
- Metabolite Identification : Use hepatic microsomes or in vivo sampling .
Interdisciplinary Applications
Q. Can computational modeling guide the design of analogs with improved properties?
Yes. Density Functional Theory (DFT) predicts electronic effects of substituents, while Molecular Dynamics (MD) simulates target binding. Integrate with AI-driven platforms (e.g., COMSOL Multiphysics) for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
